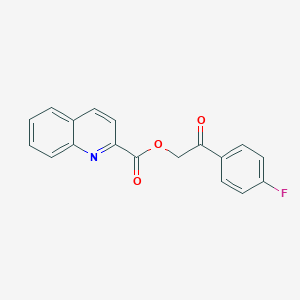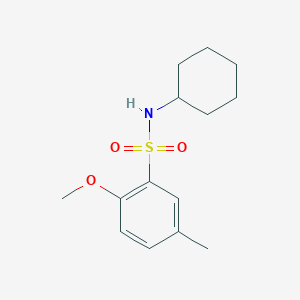
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide, also known as EPPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a sulfonamide derivative that contains both pyridine and benzene rings, making it a promising candidate for the development of new drugs targeting various diseases and disorders. In
科学的研究の応用
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and histone deacetylase, which are involved in various disease processes. 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs targeting these diseases.
作用機序
The mechanism of action of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit carbonic anhydrase, which plays a role in the regulation of pH and ion transport in cells. It has also been shown to inhibit histone deacetylase, which is involved in the regulation of gene expression and plays a role in various disease processes.
Biochemical and Physiological Effects:
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and histone deacetylase. These effects make 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide a promising candidate for the development of new drugs targeting various diseases and disorders.
実験室実験の利点と制限
One of the advantages of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is that it is relatively easy to synthesize and can be produced in large quantities in a laboratory setting. It also has a relatively simple chemical structure, which makes it easy to modify and optimize for specific applications. However, one of the limitations of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
将来の方向性
There are several future directions for the research and development of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide. One area of focus is the optimization of its chemical structure for specific applications. Another area of focus is the identification of its precise mechanism of action, which could lead to the development of more effective drugs targeting various diseases and disorders. Additionally, further research is needed to explore the safety and efficacy of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide in clinical trials, which could pave the way for its use in the treatment of various diseases and disorders.
合成法
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-chloropyridine with sodium ethoxide to form 3-ethoxypyridine. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide. The synthesis of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is a relatively straightforward process and can be carried out in a laboratory setting with ease.
特性
分子式 |
C13H14N2O3S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC名 |
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-12-5-7-13(8-6-12)19(16,17)15-11-4-3-9-14-10-11/h3-10,15H,2H2,1H3 |
InChIキー |
OMJTYZGZLCBXTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



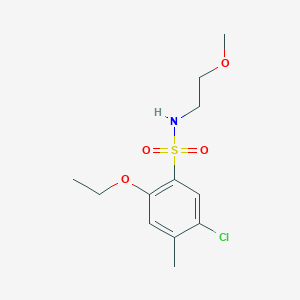

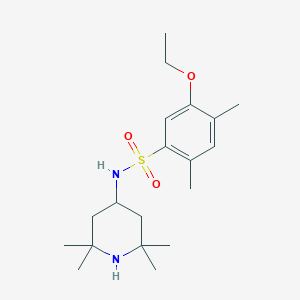
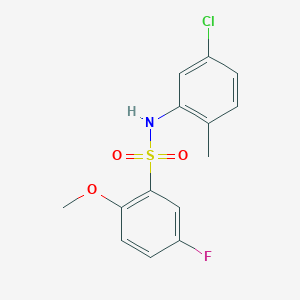
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)

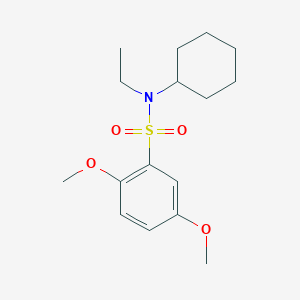

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
